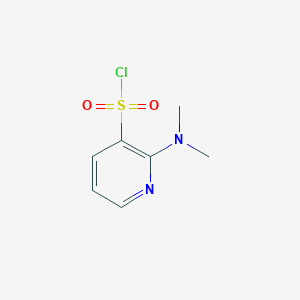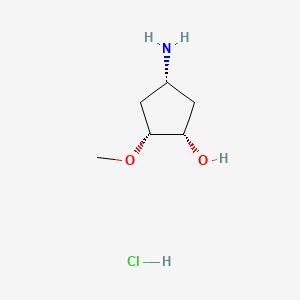
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride: is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound is characterized by its unique cyclopentane ring structure, which includes an amino group and a methoxy group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a series of cyclization reactions.
Introduction of Functional Groups: The amino and methoxy groups are introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the methoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride is unique due to its specific functional groups and chiral centers, which confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1S,2R,4R)-4-amino-2-methoxycyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-3-4(7)2-5(6)8;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5+,6-;/m1./s1 |
InChI Key |
BESQOMSSIOGROA-KJESCUSBSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](C[C@@H]1O)N.Cl |
Canonical SMILES |
COC1CC(CC1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


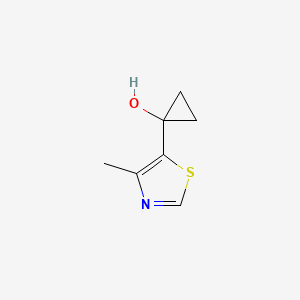
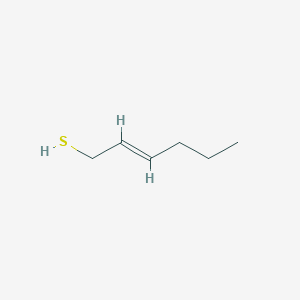

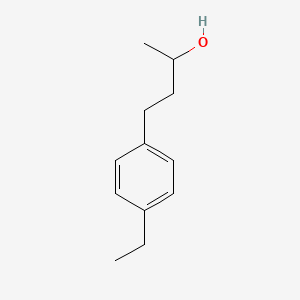
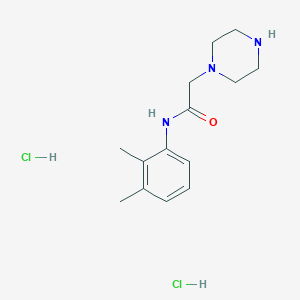
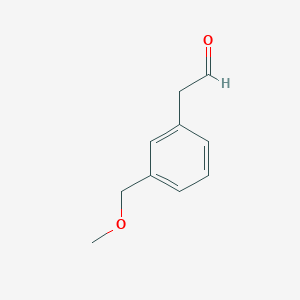
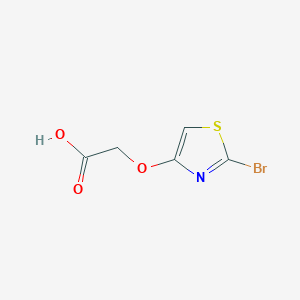
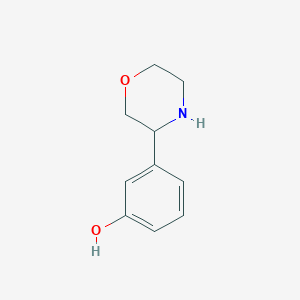
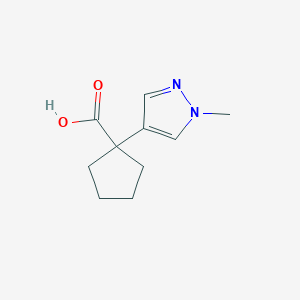
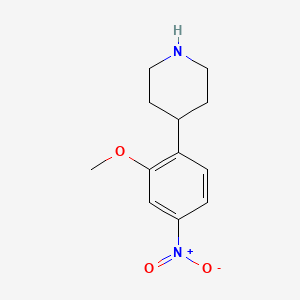
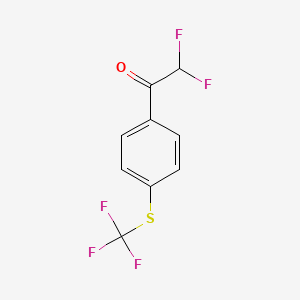
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
